Cas no 2386284-74-6 (5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2386284-74-6x500.png)
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2386284-74-6
- EN300-6737572
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
-
- インチ: 1S/C24H18N4O4/c29-23(30)21-22(28(27-26-21)15-8-2-1-3-9-15)25-24(31)32-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,25,31)(H,29,30)
- InChIKey: LHPFQADKBPBFKL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C(=O)O)N=NN1C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 426.13280507g/mol
- どういたいしつりょう: 426.13280507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 663
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 106Ų
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6737572-2.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 2.5g |
$2492.0 | 2025-03-13 | |
Enamine | EN300-6737572-10.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 10.0g |
$5467.0 | 2025-03-13 | |
Enamine | EN300-6737572-0.05g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 0.05g |
$1068.0 | 2025-03-13 | |
Enamine | EN300-6737572-0.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 0.5g |
$1221.0 | 2025-03-13 | |
Enamine | EN300-6737572-0.25g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 0.25g |
$1170.0 | 2025-03-13 | |
Enamine | EN300-6737572-5.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 5.0g |
$3687.0 | 2025-03-13 | |
Enamine | EN300-6737572-1.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 1.0g |
$1272.0 | 2025-03-13 | |
Enamine | EN300-6737572-0.1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid |
2386284-74-6 | 95.0% | 0.1g |
$1119.0 | 2025-03-13 |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS No: 2386284-74-6)
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with the CAS number 2386284-74-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, featuring a fluoren-9-yl moiety and a triazole ring system, has garnered considerable attention due to its potential therapeutic applications. The compound's unique chemical architecture suggests a multifaceted role in drug discovery and development, particularly in the design of novel bioactive molecules.
The synthesis and characterization of this compound have been the subject of extensive research, with particular focus on its structural and functional properties. The presence of the fluoren-9-ylmethoxy group introduces a hydrophobic region that can enhance binding affinity to biological targets, while the triazole ring contributes to metabolic stability and bioavailability. These features make it an attractive candidate for further exploration in the development of small-molecule drugs.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. Among these, triazoles have emerged as particularly promising scaffolds for drug design. The compound in question, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, exemplifies this trend by incorporating a phenyl group and a fluorene-based moiety into a triazole framework. Such modifications can lead to enhanced pharmacological properties, including improved solubility and reduced toxicity.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and biological targets. Studies have shown that the fluoren moiety can effectively interact with hydrophobic pockets in proteins, while the carboxylic acid and amine functionalities provide opportunities for hydrogen bonding. These interactions are critical for achieving high affinity and selectivity in drug design.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that it may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, preliminary studies have suggested that it could interfere with the activity of kinases and other enzymes implicated in cancer progression. Additionally, its structural features may make it useful in developing treatments for inflammatory diseases and neurological disorders.
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework. The optimization of these synthetic routes is crucial for achieving high yields and purity levels necessary for further biological evaluation.
The pharmacokinetic properties of this compound are also under investigation. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a drug candidate. Preliminary data suggest that it exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for any successful therapeutic agent.
In conclusion, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No: 2386284-74-6) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one, it is likely that additional insights into its mechanisms of action will emerge. These findings will be invaluable for guiding future drug design efforts aimed at addressing complex diseases.
2386284-74-6 (5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 2228216-28-0(3-(aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)cyclobutan-1-ol)
- 2807447-14-7(2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid)
- 1696744-89-4(4-(3-bromo-2-fluorophenyl)benzaldehyde)
- 2770529-84-3((9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate)
- 1803575-30-5(3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 2232877-37-9(4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride)
- 1013280-80-2(3,5-dimethoxy-N'-(2-phenylethenesulfonyl)benzohydrazide)
- 866150-81-4(1-(2,4-dinitrophenyl)-4-phenylpiperidine)
- 478043-36-6((4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione)


